An In-depth Technical Guide to the Fundamental Properties of Hexacyanochromate(III)
An In-depth Technical Guide to the Fundamental Properties of Hexacyanochromate(III)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of the hexacyanochromate(III) anion, [Cr(CN)₆]³⁻, a compound of significant interest in coordination chemistry, materials science, and biochemistry. This document details its structural, spectroscopic, electrochemical, and magnetic characteristics, supported by quantitative data, detailed experimental protocols, and logical diagrams to facilitate a deeper understanding for research and development applications.
Physicochemical Properties
The hexacyanochromate(III) anion is most commonly studied as its potassium salt, K₃[Cr(CN)₆]. It is a yellow, air-stable, crystalline solid.[1] Key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | K₃[Cr(CN)₆] | [1] |
| Molar Mass | 325.399 g/mol | [1] |
| Appearance | Vivid, yellow, opaque crystals | [1] |
| Density | 1.71 g/cm³ | [1] |
| Solubility in Water | 30.96 g/100 mL (at 20 °C) | [1] |
| Magnetic Behavior | Paramagnetic | [1] |
Structural Properties and Crystallography
The hexacyanochromate(III) anion possesses an octahedral geometry, with the central chromium(III) ion coordinated to six cyanide ligands through the carbon atoms. The complex belongs to the Oₕ point group.
Detailed crystallographic data for potassium hexacyanochromate(III) are presented below. The structure has been determined by single-crystal X-ray diffraction.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Lattice Constants | a = 8.55 Å, b = 13.80 Å, c = 13.74 Å |
| β = 128.42° | |
| Cr-C Bond Length | ~2.08 Å |
| C-N Bond Length | ~1.18 Å |
Spectroscopic Properties
The spectroscopic signature of hexacyanochromate(III) provides valuable insights into its electronic structure and bonding.
Infrared (IR) Spectroscopy
The most prominent feature in the IR spectrum of hexacyanochromate(III) is the strong absorption band corresponding to the C≡N stretching vibration.
| Vibration Mode | Wavenumber (cm⁻¹) |
| ν(C≡N) | ~2126 |
UV-Visible (UV-Vis) Spectroscopy
The electronic absorption spectrum of aqueous solutions of K₃[Cr(CN)₆] displays characteristic bands in the ultraviolet and visible regions, arising from d-d electronic transitions of the Cr(III) center.
| Wavelength (λₘₐₓ) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Assignment |
| 310 nm | 62.0 | ⁴A₂g → ⁴T₂g |
| 375 nm | 85.5 | ⁴A₂g → ⁴T₁g |
The reduced form, hexacyanochromate(II) ([Cr(CN)₆]⁴⁻), exhibits a single peak at 326 nm.
Redox and Electrochemical Properties
Magnetic Properties
Potassium hexacyanochromate(III) is a paramagnetic compound.[1] The chromium(III) center has a d³ electronic configuration. In the strong crystal field environment provided by the cyanide ligands, these three electrons occupy the t₂g orbitals with parallel spins (t₂g³), resulting in three unpaired electrons. This gives a theoretical spin-only magnetic moment (μ_s) calculated as:
μ_s = √[n(n+2)] = √[3(3+2)] = √15 ≈ 3.87 Bohr magnetons (μ_B)
This value is in good agreement with experimentally observed magnetic moments.[2]
Experimental Protocols
Synthesis of Potassium Hexacyanochromate(III)
This protocol is adapted from established literature procedures for the aqueous synthesis of K₃[Cr(CN)₆].[3]
Materials:
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Chromium(III) acetate (B1210297) monohydrate (Cr(CH₃COO)₃·H₂O)
-
Potassium cyanide (KCN)
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Activated charcoal
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Distilled water
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95% Ethanol
Procedure:
-
Dissolve 42 g of chromium(III) acetate monohydrate in 180 mL of distilled water.
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In a separate beaker, dissolve 75 g of potassium cyanide in approximately 300 mL of distilled water and bring the solution to a boil. Caution: KCN is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
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Slowly pour the chromium(III) acetate solution into the boiling potassium cyanide solution with constant stirring.
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Add 2 g of activated charcoal to the hot mixture and continue stirring for several minutes.
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Filter the hot mixture to remove the charcoal.
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Evaporate the filtrate on a steam bath to a volume of approximately 300 mL.
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Treat the hot solution with a fresh portion of activated charcoal and filter while hot.
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Cool the filtrate in an ice bath to induce crystallization. Pale-yellow needles of K₃[Cr(CN)₆] will form.
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Collect the crystals by suction filtration and press them well to remove the mother liquor.
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Further crops of crystals can be obtained by evaporating the mother liquor.
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Wash each batch of crystals with two 25 mL portions of 95% ethanol.
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Dry the final product in a desiccator, protected from light.
Purification: For a high-purity product, recrystallize the crude material from water (not exceeding 60 °C).
Characterization Methods
UV-Visible Spectroscopy:
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Prepare a dilute aqueous solution of K₃[Cr(CN)₆] of known concentration (e.g., in the range of 1-10 mM).
-
Record the absorption spectrum from 200 to 800 nm using a UV-Vis spectrophotometer with a 1 cm path length quartz cuvette.
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Identify the wavelengths of maximum absorbance (λₘₐₓ) and calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).
Infrared Spectroscopy:
-
Prepare a KBr pellet of the solid K₃[Cr(CN)₆] sample.
-
Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Identify the characteristic C≡N stretching frequency.
Cyclic Voltammetry:
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Prepare an aqueous solution of K₃[Cr(CN)₆] (e.g., 5 mM) in a suitable supporting electrolyte (e.g., 0.1 M KCl).
-
Use a standard three-electrode setup with a glassy carbon working electrode, a platinum wire counter electrode, and a Ag/AgCl reference electrode.
-
Scan the potential in a range that encompasses the [Cr(CN)₆]³⁻/[Cr(CN)₆]⁴⁻ redox couple (e.g., from +0.2 V to -1.2 V vs. Ag/AgCl).
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Record the cyclic voltammogram at various scan rates (e.g., 20, 50, 100 mV/s) to assess the reversibility of the redox process.
Visualizations
The following diagrams, generated using the DOT language, illustrate key logical and experimental workflows related to hexacyanochromate(III).
Caption: Workflow for the synthesis and characterization of K₃[Cr(CN)₆].
Caption: Postulated hydrolysis pathway of [Cr(CN)₆]³⁻ in aqueous solution.
